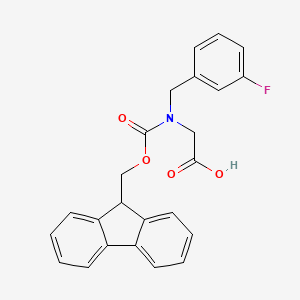

N-Fmoc-3-fluorobenzyl-glycine

Description

N-Fmoc-3-fluorobenzyl-glycine (CAS: 2138158-28-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine derivative featuring a 3-fluorobenzyl substituent on the amino group. Its molecular weight is 405.425 g/mol, and its structure is defined by the SMILES notation: OC(=O)CN(Cc1cccc(F)c1)C(=O)OCC1c2ccccc2-c2ccccc12 . This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its orthogonal deprotection under mild acidic conditions. It is commercially available with a purity of >95% and is typically shipped at ambient temperature, with prices ranging from $279.30 (1g) to $13,209.20 (100g) .

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-fluorophenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDIDFBLYPFWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Glycine with 3-Fluorobenzyl Bromide

The alkylation step forms N-(3-fluorobenzyl)glycine, a secondary amine. Glycine reacts with 3-fluorobenzyl bromide in the presence of a base, typically sodium bicarbonate or potassium carbonate, in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions :

Fmoc Protection of N-(3-Fluorobenzyl)glycine

The secondary amine undergoes Fmoc protection using Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl (chloride). Fmoc-Osu is preferred for its stability and reduced racemization risk.

Protocol Using Fmoc-Osu :

-

Base Activation : Dissolve N-(3-fluorobenzyl)glycine in 10% sodium carbonate (pH 8–9).

-

Reagent Addition : Add Fmoc-Osu dissolved in acetonitrile dropwise at 0–5°C.

-

Reaction : Stir overnight at room temperature.

-

Acidification : Adjust to pH 2–3 with KHSO₄, extract with ethyl acetate, and concentrate.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature Control

Low temperatures (0–5°C) during Fmoc-Osu addition prevent degradation. Subsequent stirring at room temperature ensures complete reaction without epimerization.

Stoichiometric Ratios

-

Fmoc-Osu : A 1.05:1 molar ratio relative to the amine maximizes yield while minimizing excess reagent.

-

Base : A 1.5:1 ratio of base to amine ensures deprotonation without causing hydrolysis.

Comparative Analysis of Fmoc Protection Methods

Challenges and Troubleshooting

Incomplete Alkylation

Epimerization During Protection

Byproduct Formation

-

Cause : Hydrolysis of Fmoc-Osu in aqueous environments.

Industrial-Scale Synthesis Insights

The patent CN101654473A details a scalable method for Fmoc-protected glycine derivatives:

-

Alkaline Conditions : 10% sodium carbonate ensures solubility.

-

Solvent System : Acetonitrile-water (1:1) enhances reagent mixing.

-

Extraction : Ethyl acetate removes unreacted Fmoc-Osu efficiently.

Pilot-Scale Yield : 93% with >99% purity.

Applications in Peptide Synthesis

This compound’s fluorine atom enhances peptide stability and bioavailability, making it valuable for:

Chemical Reactions Analysis

N-Fmoc-3-fluorobenzyl-glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions. Common reagents used in these reactions include bases like piperidine for deprotection, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

N-Fmoc-3-fluorobenzyl-glycine is utilized across various fields, including:

-

Peptide Synthesis

- Serves as a building block for synthesizing complex peptides and proteins.

- Facilitates the formation of peptide bonds through coupling reactions with other amino acids.

-

Biological Studies

- Employed in studying protein-protein interactions and enzyme-substrate dynamics.

- Used to create peptide inhibitors targeting specific enzymes involved in disease pathways.

-

Drug Development

- Significant in the development of peptide-based therapeutics, highlighting its role in medicinal chemistry.

- Used to synthesize bioactive peptides that can modulate biological processes.

-

Industrial Applications

- Applied in producing synthetic peptides for research and commercial purposes.

- Utilized in solid-phase peptide synthesis (SPPS), enabling high-throughput production of peptides.

Peptide Inhibitors

Research has demonstrated the use of this compound to synthesize peptide inhibitors targeting specific enzymes. For instance, studies on γ-secretase inhibitors have shown that peptides synthesized with this compound exhibit improved binding affinity and specificity, making them promising candidates for therapeutic development.

Transmembrane Mimetic Probes

A study utilized this compound to create structural probes for analyzing transmembrane domains in proteins related to Alzheimer's disease. The synthesized peptides effectively mimicked natural substrates, providing insights into proteolytic processes and protein interactions.

Mechanism of Action

The mechanism of action of N-Fmoc-3-fluorobenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Glycine Derivatives

Structural and Physicochemical Properties

The table below compares N-Fmoc-3-fluorobenzyl-glycine with structurally related Fmoc-protected glycine derivatives:

| Compound Name | Substituent | Molecular Weight (g/mol) | CAS Number | Purity | Price (1g) |

|---|---|---|---|---|---|

| This compound | 3-Fluorobenzyl | 405.425 | 2138158-28-6 | >95% | $279.30 (USD) |

| N-Fmoc-L-phenylglycine | Phenyl | 373.39 | 102410-65-1 | >97.0% | ¥4,500 (JPY) |

| Fmoc-N-benzylglycine | Benzyl | 387.43 | 141743-13-7 | N/A | N/A |

| Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine | 2,4,6-Trimethoxybenzyl | 477.51 | 166881-43-2 | N/A | N/A |

| Fmoc-glycine | None (unsubstituted) | 387.42 | 29022-11-5 | 98% | Varies by vendor |

Key Observations:

Bulky substituents, such as the 2,4,6-trimethoxybenzyl group in Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine, may reduce solubility in common SPPS solvents (e.g., DMF) compared to smaller groups like benzyl or phenyl .

Purity and Cost :

Stability and Handling

- This compound requires storage in a dark, inert atmosphere at room temperature, similar to other Fmoc-protected amino acids .

- Compounds with methoxy groups (e.g., Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine) may exhibit increased sensitivity to light and oxidizing agents due to the electron-rich aromatic system .

Biological Activity

N-Fmoc-3-fluorobenzyl-glycine is a fluorinated derivative of glycine that has garnered attention for its unique properties and potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of glycine, along with a 3-fluorobenzyl side chain. The presence of fluorine in the structure can significantly influence the compound's biological activity by enhancing metabolic stability and altering binding affinities with biological targets.

Chemical Formula

- Molecular Formula : C15H16FNO2

- Molecular Weight : 273.29 g/mol

Synthesis

The synthesis of this compound typically involves:

- Protection of the amino group of glycine using Fmoc-Cl.

- Introduction of the 3-fluorobenzyl group via nucleophilic substitution reactions.

This method ensures high purity and yields suitable for further applications in peptide synthesis.

This compound acts primarily as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions without unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form complex peptides.

Applications in Peptide Synthesis

Fluorinated amino acids like this compound are often incorporated into peptides to enhance their pharmacokinetic profiles. Research indicates that fluorination can improve:

- Metabolic Stability : Fluorinated compounds are generally more resistant to enzymatic degradation.

- Binding Affinities : The introduction of fluorine can alter the conformation and interaction dynamics of peptides with their targets.

Case Studies and Research Findings

- Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited improved binding to target receptors compared to their non-fluorinated counterparts, suggesting enhanced therapeutic potential against certain diseases .

- Antimicrobial Activity : Research has shown that peptides containing fluorinated amino acids can disrupt bacterial cell membranes more effectively than those without fluorination. This property is attributed to the altered hydrophobicity and electronic characteristics imparted by the fluorine atom .

- Hydrogel Formation : this compound has been used in studies focusing on hydrogel formation, where its incorporation into peptide sequences resulted in gels with favorable mechanical properties and controlled release characteristics for drug delivery applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Fmoc-glycine | Basic glycine structure with Fmoc | Widely used as a standard building block |

| N-Fmoc-phenylalanine | Aromatic side chain with Fmoc | Enhanced aromatic interactions |

| N-Boc-4-fluorobenzyl-glycine | 4-Fluorobenzyl group with Boc protection | More stable under acidic conditions |

| N-Fmoc-(S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid | Complex structure with multiple fluorine atoms | Potential for unique biological activity |

Q & A

How can coupling efficiency of N-Fmoc-3-fluorobenzyl-glycine be optimized in solid-phase peptide synthesis (SPPS)?

To enhance coupling efficiency, use a 3-5 molar excess of the amino acid with activators like HBTU or HATU in DMF. Maintain a reaction pH of 8-9 using DIEA to ensure deprotonation of the amine group. Pre-activate the amino acid for 1-2 minutes before coupling. Monitor reaction progress via Kaiser or chloranil tests, repeating couplings if necessary. Elevated temperatures (40-50°C) or microwave-assisted methods can improve kinetics for sterically hindered residues .

What side reactions occur during this compound incorporation, and how are they mitigated?

Common side reactions include:

- Dipeptide formation : Minimize by reducing Fmoc-Cl excess and optimizing resin swelling.

- Racemization : Use low-temperature (0-4°C) coupling and avoid prolonged activation.

- Incomplete Fmoc deprotection : Employ 20% piperidine in DMF with 0.1 M HOBt to suppress aggregation.

Post-synthesis HPLC-MS analysis identifies byproducts, enabling iterative protocol refinement .

How does the 3-fluorobenzyl group influence peptide conformational stability?

The electron-withdrawing fluorine atom increases backbone rigidity via steric hindrance and C-F⋯H-N hydrogen bonding. This stabilizes β-turn structures, as shown in CD spectroscopy and MD simulations. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Which analytical methods best characterize this compound purity and integrity?

- HPLC : Use C18 columns with 0.1% TFA/ACN gradients; retention time shifts indicate impurities.

- HRMS : Confirm molecular ion ([M+H]+: C24H20FNO4, calc. 405.1385) and isotopic patterns.

- 19F NMR : Detect fluorobenzyl group integrity (δ ≈ -115 ppm in DMSO-d6) .

What storage conditions prevent this compound degradation?

Store at -20°C under argon in amber vials. Desiccate with silica gel to prevent hydrolysis. For solutions in DMF, use within 48 hours. Monitor for Fmoc cleavage (HPLC) or color changes (yellowing indicates decomposition) .

How to resolve discrepancies in reported coupling efficiencies across solvent systems?

Contradictions arise from solvent polarity (DMF vs. NMP) and activation methods. Conduct controlled studies with:

- Solvent dielectric constant (ε) measurements

- Activation energy calculations via Arrhenius plots

- Competitive coupling assays against standard residues

Cross-reference with DFT studies on solvent-residue interactions .

How does the 3-fluorobenzyl group affect Fmoc deprotection kinetics?

Steric hindrance slows piperidine-mediated deprotection by 15-20% compared to glycine. Monitor via UV-Vis (301 nm Fmoc absorption). Compensate with extended deprotection times (2 × 10 min) or 2% DBU/piperidine mixtures .

What strategies minimize racemization during incorporation?

- Use Oxyma Pure/DIC activation at 0°C (reduces racemization to <1%).

- Avoid polar aprotic solvents >50°C.

- Employ pseudo-proline dipeptides for challenging sequences.

Chiral GC or Marfey’s reagent analysis quantifies enantiomeric excess post-cleavage .

What parameters are critical for scaling this compound synthesis to multi-gram scale?

- Mixing efficiency : Optimize stirring rate (≥500 rpm) in large reactors.

- Heat dissipation : Use jacketed reactors for exothermic couplings.

- Purification : Scale-up reverse-phase chromatography with gradient optimization.

Validate batch consistency via DSC (melting point: 148-150°C) and elemental analysis .

How do solvent polarity and temperature affect solubility in SPPS?

Solubility correlates with Hansen solubility parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.